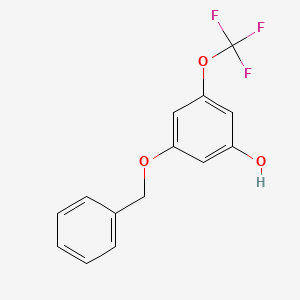

3-(Benzyloxy)-5-(trifluoromethoxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

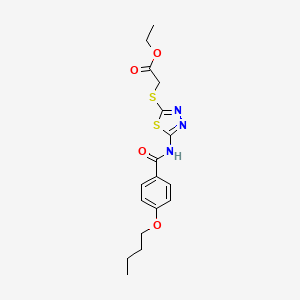

The compound “3-(Benzyloxy)-5-(trifluoromethoxy)phenol” contains a phenol group, a benzyloxy group, and a trifluoromethoxy group . Phenols are aromatic compounds with a hydroxyl group directly bonded to the aromatic ring. The benzyloxy group is an ether group attached to a benzyl group, and the trifluoromethoxy group is an ether group where the hydrogen atoms of the methoxy group are replaced by fluorine atoms .

Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)-5-(trifluoromethoxy)phenol” would consist of a phenol ring with a benzyloxy group and a trifluoromethoxy group attached to it. The exact positions of these groups on the phenol ring would depend on the specific synthesis method used .Chemical Reactions Analysis

Phenols are very reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group . They can also undergo oxidation reactions to form quinones .Scientific Research Applications

Synthesis and Spectroelectrochemical Properties

The compound 3-(Benzyloxy)-5-(trifluoromethoxy)phenol is a precursor in the synthesis of novel compounds with potential applications in electrochemical technologies. For instance, its derivatives have been investigated for their electrochemical and spectroelectrochemical properties. In a study by Aktaş Kamiloğlu et al. (2018), novel phthalocyanines bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol were synthesized and characterized for their potential in electrochemical applications. These phthalocyanines demonstrated significant electrochemical and spectroelectrochemical behavior, suggesting their applicability in fields like organic electronics and sensing technologies (Aktaş Kamiloğlu et al., 2018).

Chemical Reactions and Modifications

The reactivity of compounds containing the trifluoromethoxy group, such as 3-(Benzyloxy)-5-(trifluoromethoxy)phenol, has been explored in various chemical reactions. Ansink and Cerfontain (2010) studied the reactions of benzene derivatives with sulfur trioxide, highlighting the chemical behavior of trifluoromethoxy-substituted phenols. These reactions produce sulfonated derivatives, indicating the potential for creating functionalized materials or intermediates for further chemical synthesis (Ansink & Cerfontain, 2010).

Photocatalytic Applications

The photocatalytic capabilities of materials derived from 3-(Benzyloxy)-5-(trifluoromethoxy)phenol could be significant for organic synthesis. Zhou et al. (2022) discussed the synthetic potential of a related material, showcasing its role as a metal-free and recyclable photocatalyst for sequential functionalization of C(sp2)-H bonds. This application underscores the importance of such compounds in sustainable chemistry, providing a pathway to synthesize functionalized molecules under mild conditions, further highlighting the broader applicability of 3-(Benzyloxy)-5-(trifluoromethoxy)phenol derivatives in green chemistry and photocatalysis (Zhou et al., 2022).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of 3-(Benzyloxy)-5-(trifluoromethoxy)phenol serve as monomers or intermediates for producing advanced materials. For example, the synthesis of polycarbonate diol catalyzed by metal-organic frameworks showcases how these derivatives contribute to the development of new polymeric materials with enhanced properties. Such applications demonstrate the compound's relevance in creating high-performance materials suitable for a variety of industrial applications (Wang et al., 2011).

Mechanism of Action

Target of Action

It’s known that phenolic compounds often interact with proteins and enzymes, altering their function .

Mode of Action

Phenolic compounds generally exert their effects by interacting with proteins and enzymes, potentially altering their structure and function .

Biochemical Pathways

Phenolic compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

They are metabolized primarily in the liver and excreted via the kidneys .

Result of Action

Phenolic compounds can have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)-5-(trifluoromethoxy)phenol. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .

Safety and Hazards

Future Directions

The future directions for research on “3-(Benzyloxy)-5-(trifluoromethoxy)phenol” would depend on its specific properties and potential applications. Phenolic compounds have a wide range of uses in fields like medicine, agriculture, and materials science, so there could be many possible directions for future research .

properties

IUPAC Name |

3-phenylmethoxy-5-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O3/c15-14(16,17)20-13-7-11(18)6-12(8-13)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPATPFGRIYDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-(trifluoromethoxy)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2804718.png)

![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2804720.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2804726.png)

![2-[[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2804727.png)

![2-(cyanomethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2804730.png)